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Compound of Interest

Compound Name: (±)9(10)-DiHOME-d4

Cat. No.: B1156194

Get Quote

Method Category: Targeted Lipidomics / Oxylipin Profiling Detection Mode: Negative

Electrospray Ionization (ESI-) Matrix: Plasma, Serum, Tissue Homogenates, Cell Culture

Supernatant

Introduction & Biological Context
9(10)-DiHOME (9,10-dihydroxy-12-octadecenoic acid) is a bioactive lipid mediator derived from

Linoleic Acid (LA).[1] The pathway involves the initial oxidation of LA by Cytochrome P450

(CYP) epoxygenases to form 9(10)-EpOME (Leukotoxin), which is subsequently hydrolyzed by

Soluble Epoxide Hydrolase (sEH) into the diol 9(10)-DiHOME.[1][2][3]

While historically associated with cytotoxicity (hence "Leukotoxin diol"), recent research

highlights its role as a "lipokine" released during exercise to enhance fatty acid uptake in

skeletal muscle and its involvement in metabolic inflammation and asthma.

Why use (±)9(10)-DiHOME-d4? The deuterated standard (±)9(10)-DiHOME-d4 contains four

deuterium atoms at the 9, 10, 12, and 13 positions. It serves as the ideal Internal Standard (IS)

for absolute quantification, correcting for:

Extraction Efficiency: Losses during SPE/LLE.
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Matrix Effects: Ion suppression or enhancement in the ESI source.

Retention Time Drift: Ensuring accurate peak identification.

Biological Pathway Diagram
The following diagram illustrates the metabolic generation of 9(10)-DiHOME from Linoleic Acid.
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Caption: Metabolic pathway of Linoleic Acid oxidation showing the enzymatic conversion to

9(10)-DiHOME and its critical regioisomer 12(13)-DiHOME.

Materials & Reagents
To ensure scientific integrity, use LC-MS grade solvents and certified reference standards.
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Category Item Specification

Standards (±)9(10)-DiHOME-d4
Internal Standard (≥99% D-

enrichment)

(±)9(10)-DiHOME
Analytical Standard

(Unlabeled)

(±)12(13)-DiHOME
Isomer Control (for resolution

check)

Solvents Acetonitrile (ACN) LC-MS Grade

Methanol (MeOH) LC-MS Grade

Water Milli-Q or LC-MS Grade

Isopropanol
LC-MS Grade (for needle

wash)

Additives Acetic Acid
Glacial, HPLC Grade

(preferred for neg mode)

Consumables SPE Cartridges
Waters Oasis HLB (60 mg) or

MAX (Mixed-mode)

Experimental Protocol
Sample Preparation (Solid Phase Extraction)
Direct protein precipitation is often insufficient for low-abundance oxylipins. SPE is

recommended to remove phospholipids and concentrate the sample.

Sample Thawing: Thaw plasma/serum on ice.

Spiking IS: Aliquot 200 µL of sample into a glass tube. Add 10 µL of (±)9(10)-DiHOME-d4
working solution (e.g., 100 ng/mL in MeOH). Vortex for 10 sec.

Protein Precipitation: Add 600 µL ice-cold Methanol containing 0.1% BHT (antioxidant).

Vortex 1 min. Centrifuge at 10,000 x g for 10 min at 4°C.
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Supernatant Dilution: Transfer supernatant to a clean tube. Dilute with 2.4 mL of water

(lowers organic content to <20% to allow binding to SPE).

SPE Loading (Oasis HLB):

Condition: 1 mL Methanol.[4]

Equilibrate: 1 mL 5% Methanol/Water.

Load: Apply diluted sample.[5][6][7] Gravity flow or low vacuum.

Wash: 1 mL 5% Methanol/Water (removes salts/proteins).

Elute: 1 mL 100% Methanol (or Acetonitrile).

Drying: Evaporate eluate to dryness under Nitrogen stream at 35°C.

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (70:30). Vortex and transfer to

LC vial with insert.

LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP, Waters Xevo, Agilent

6495).

Chromatographic Parameters
Separation of 9(10)-DiHOME from 12(13)-DiHOME is critical as they are isobaric.

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Agilent Zorbax

Eclipse Plus C18.

Column Temp: 40°C or 50°C (Higher temp often improves peak shape for lipids).

Flow Rate: 0.3 - 0.4 mL/min.

Mobile Phase A: Water + 0.02% Acetic Acid.

Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.02% Acetic Acid.
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Note: Acetic acid is preferred over Formic acid for negative mode sensitivity in some

oxylipin assays, though Formic is acceptable.

Gradient Profile:

Time (min) % Mobile Phase B Event

0.0 30 Initial Hold

1.0 30 Load

8.0 65 Separation Gradient

8.1 98 Wash

10.0 98 Wash Hold

10.1 30 Re-equilibration

| 13.0 | 30 | End |

Mass Spectrometry Parameters (MRM)
Ionization: Electrospray Ionization (ESI), Negative Mode.

Spray Voltage: -4500 V (System dependent).

Source Temp: 500°C.

MRM Transition Table: The d4 standard contains deuteriums at C9, C10, C12, and C13.[5] The

primary fragmentation for DiHOMEs involves cleavage between the vicinal diols (C9-C10).
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Analyte
Precursor
(m/z)

Product
(m/z)

Type
Collision
Energy (eV)

Logic

9(10)-

DiHOME
313.2 171.1 Quantifier -22

Cleavage at

C9-C10

(Carboxyl

fragment)

313.2 295.2 Qualifier -18 Loss of H2O

9(10)-

DiHOME-d4
317.3 172.1 Quantifier -22

C9-D retains

label (+1 Da

shift)

12(13)-

DiHOME
313.2 183.1 Quantifier -22

Cleavage at

C12-C13

Note on d4 Transition: The cleavage between C9 and C10 yields a carboxyl-containing

fragment (C1-C9). In the d4 standard, C9 is deuterated. Therefore, the native fragment (m/z

171) shifts by +1 Da to m/z 172. The remaining 3 deuteriums (C10, C12, C13) are on the

neutral loss fragment.

Method Validation & Quality Control
Linearity and Range
Construct a calibration curve using the ratio of Analyte Area / IS Area.[6]

Range: 0.5 ng/mL to 500 ng/mL.

Weighting: 1/x or 1/x².

Acceptance: R² > 0.99.

Separation Verification (Critical)
You must inject a mixture of pure 9(10)-DiHOME and 12(13)-DiHOME standards during method

development to confirm separation.

Resolution (Rs): Should be > 1.5 (baseline separation).
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If peaks co-elute, adjust the gradient slope between 30-60% B or lower the column

temperature.

Workflow Diagram
The following diagram summarizes the complete analytical workflow.
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Caption: Step-by-step workflow for the extraction and LC-MS/MS quantification of 9(10)-

DiHOME.
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Troubleshooting & Optimization
Issue Probable Cause Solution

Co-elution of Isomers
Gradient too steep or column

temp too high.

Flatten gradient around the

elution time (e.g., 0.5% B/min

increase). Lower temp to 35°C.

Low Sensitivity (d4)
Ion suppression or poor

ionization.

Check mobile phase pH (acetic

acid is volatile). Ensure extract

is clean (SPE wash step).

Peak Tailing
Secondary interactions with

silanols.

Use end-capped columns

(e.g., BEH C18). Ensure

mobile phase contains

ammonium acetate if tailing

persists.

Signal Carryover
Lipids sticking to injector

needle.

Use a strong needle wash

(Isopropanol:ACN:Acetone

1:1:1 + 0.1% Formic Acid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1156194/docs?utm_src=pdf-body#application-note-lc-ms-ms-quantification-of-9-10-dihome-d4
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.caymanchem.com%2Fproduct%2F10009993
https://www.caymanchem.com/product/10009993/plus-minus9-10-dihome-d4
https://www.caymanchem.com/product/10009993/plus-minus9-10-dihome-d4
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.frontiersin.org%2Farticles%2F10.3389%2Ffphar.2019.00169%2Ffull
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.lipidmaps.org%2Fdata%2Fstructure%2FLMSDP0000000000
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F15748653%2F
https://www.benchchem.com/product/b1156194?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of
Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

2. caymanchem.com [caymanchem.com]

3. caymanchem.com [caymanchem.com]

4. sciex.com [sciex.com]

5. lipidmaps.org [lipidmaps.org]

6. metabolomics.se [metabolomics.se]

7. agilent.com [agilent.com]

To cite this document: BenchChem. [Application Note: LC-MS/MS Quantification of (±)9(10)-
DiHOME-d4]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1156194/docs#application-note-lc-ms-ms-
quantification-of-9-10-dihome-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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